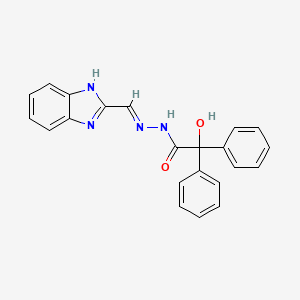
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmission. This mechanism of action makes it a potential therapeutic agent for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been shown to have various biochemical and physiological effects. It has been found to increase the amplitude and frequency of GABAergic synaptic currents, leading to an increase in inhibitory neurotransmission. It also has anxiolytic and anticonvulsant effects, making it a potential therapeutic agent for the treatment of anxiety and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has various advantages and limitations for lab experiments. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, its limited solubility and stability can pose challenges in its use for in vivo experiments.
Direcciones Futuras
There are various future directions for the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound. One potential direction is the development of more potent and selective compounds that can target specific subtypes of the GABA-A receptor. Another direction is the investigation of its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, the development of novel drug delivery systems can enhance its solubility and stability, making it more suitable for in vivo experiments.
Conclusion:
In conclusion, the (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to act as a positive allosteric modulator of the GABA-A receptor makes it a promising candidate for the treatment of anxiety and other neurological disorders. However, its limited solubility and stability can pose challenges in its use for in vivo experiments. Further research in the development of more potent and selective compounds and novel drug delivery systems can enhance its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the reaction between 2,1,3-benzoxadiazol-4-ylmethyl chloride and 4-morpholinylpyrrolidine in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
The (3S*,4S*)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol compound has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. Its ability to act as a modulator of the GABA-A receptor has made it a promising candidate for the treatment of anxiety, depression, and other neurological disorders.
Propiedades
IUPAC Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-14-10-18(9-13(14)19-4-6-21-7-5-19)8-11-2-1-3-12-15(11)17-22-16-12/h1-3,13-14,20H,4-10H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGVCGJOPPGGL-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=CC4=NON=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=CC4=NON=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-adamantyl)-1-(2-hydroxyethyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6012988.png)
![2,4-dihydroxy-3-methylbenzaldehyde [4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6012991.png)
![N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine](/img/structure/B6012995.png)
![2-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6013022.png)



![N-{4-hydroxy-3-isopropyl-5-[(4-methoxyphenyl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B6013055.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6013057.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate](/img/structure/B6013062.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6013071.png)
![2-(3-hydroxybenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6013079.png)
![6-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6013084.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B6013091.png)